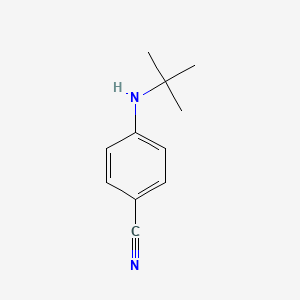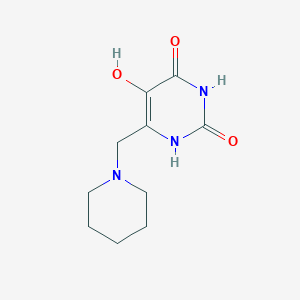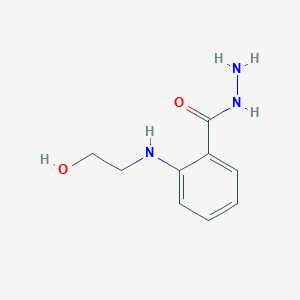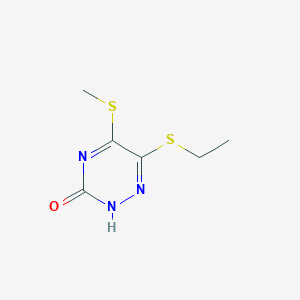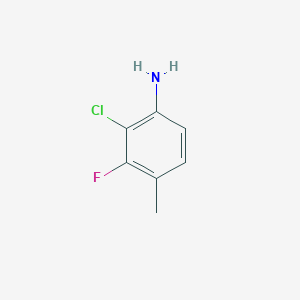
2-Chloro-3-fluoro-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-fluoro-4-methylaniline is an aromatic amine with the molecular formula C7H7ClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-4-methylaniline typically involves multi-step processes. One common method includes the nitration of an aromatic compound followed by reduction to form the amine. For instance, starting with 2-chloro-6-nitrotoluene, the compound can be reduced using ammonium polysulfide in ethyl alcohol and dimethylformamide at temperatures between 110-140°C .
Industrial Production Methods: Industrial production methods often involve direct nucleophilic substitution reactions or transition-metal-catalyzed processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions: 2-Chloro-3-fluoro-4-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert nitro groups back to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted anilines .
科学研究应用
2-Chloro-3-fluoro-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aromatic amines.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism by which 2-Chloro-3-fluoro-4-methylaniline exerts its effects involves interactions with various molecular targets. The compound can act as a substrate for enzymes involved in aromatic amine metabolism, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting biological pathways and processes .
相似化合物的比较
- 2-Chloro-4-methylaniline
- 3-Fluoro-4-methylaniline
- 2-Fluoro-4-methylaniline
- 3-Chloro-2-methylaniline
Comparison: Compared to its analogs, 2-Chloro-3-fluoro-4-methylaniline exhibits unique reactivity due to the combined effects of the chlorine, fluorine, and methyl substituents. These substituents influence the compound’s electronic properties, making it more reactive in certain chemical reactions. This uniqueness makes it a valuable compound for specific applications in organic synthesis and industrial processes .
属性
分子式 |
C7H7ClFN |
|---|---|
分子量 |
159.59 g/mol |
IUPAC 名称 |
2-chloro-3-fluoro-4-methylaniline |
InChI |
InChI=1S/C7H7ClFN/c1-4-2-3-5(10)6(8)7(4)9/h2-3H,10H2,1H3 |
InChI 键 |
SDFKASJXQVVGNG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)N)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




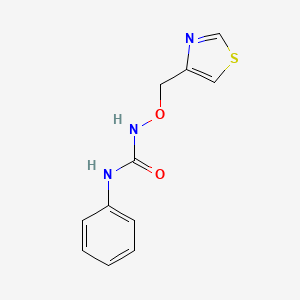

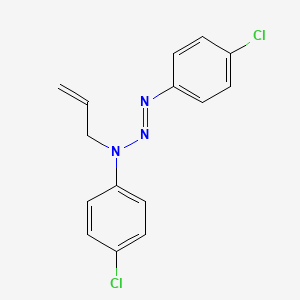
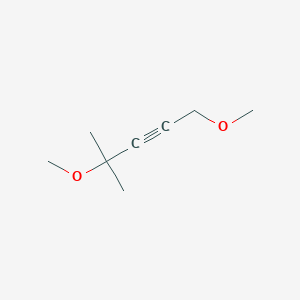
![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)
![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)
